4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
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Overview
Description
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is an organic compound characterized by its complex molecular structure. This compound belongs to the category of sulfonamide derivatives and has attracted interest in various scientific fields due to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Assembly of Quinoline Ring
Reagents: : Aniline, formaldehyde, acetic acid.
Conditions: : Reflux conditions to form 1,2,3,4-tetrahydroquinoline.
Sulfonation
Reagents: : Ethanesulfonyl chloride, pyridine.
Conditions: : Stirring at low temperature (0-5°C) to introduce the ethanesulfonyl group.
Benzamide Formation
Reagents: : 4-tert-butylbenzoic acid, thionyl chloride, ammonia.
Conditions: : Heating and condensation to form 4-tert-butylbenzamide.
Final Coupling
Reagents: : 4-tert-butylbenzamide, sulfonated tetrahydroquinoline.
Conditions: : Catalysis with EDCI and DMAP in dichloromethane.
Industrial Production Methods
Industrial methods often involve scaling up the above synthetic routes. Key considerations include maintaining reaction yields, purity, and minimizing the environmental impact of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tert-butyl and ethanesulfonyl groups.
Reduction: : Reduction can occur at the quinoline ring, converting double bonds to single bonds.
Substitution: : Electrophilic aromatic substitution reactions can modify the benzamide ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating agents under acidic conditions.
Major Products
Oxidation: : Formation of sulfone derivatives.
Reduction: : Conversion to fully saturated tetrahydroquinoline.
Substitution: : Halogenated benzamides and quinolines.
Scientific Research Applications
Chemistry
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is studied for its reactivity and potential to form various derivatives with enhanced properties.
Biology
Medicine
Preliminary research suggests it could be a lead compound for developing new pharmaceuticals with anti-inflammatory or anti-cancer properties.
Industry
Due to its stable structure, it finds use in the development of materials requiring robust chemical and thermal properties.
Mechanism of Action
Molecular Targets and Pathways
The compound likely acts on enzymes containing sulfonamide-sensitive regions. It may inhibit enzyme activity by binding to the active site, preventing the enzyme from interacting with its natural substrate. This inhibition can alter metabolic pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Uniqueness
4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to the ethane group in the sulfonamide, which may impart different steric and electronic properties compared to its methyl or propyl counterparts. These differences can influence its reactivity, stability, and biological activity.
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Properties
IUPAC Name |
4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-28(26,27)24-14-6-7-17-15-19(12-13-20(17)24)23-21(25)16-8-10-18(11-9-16)22(2,3)4/h8-13,15H,5-7,14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUJGVSJUBJTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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